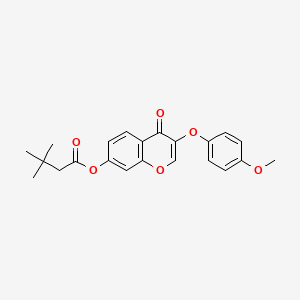
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate, commonly known as BDMC, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are a group of naturally occurring compounds with diverse biological activities. BDMC has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.
作用機序
The mechanism of action of BDMC is not fully understood. However, it is believed that BDMC exerts its pharmacological effects by modulating various signaling pathways. For example, BDMC inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. BDMC also activates the Nrf2 signaling pathway, which is responsible for the antioxidant defense system. Furthermore, BDMC induces cell cycle arrest and apoptosis by activating the p53 signaling pathway.
Biochemical and Physiological Effects:
BDMC has been found to modulate various biochemical and physiological processes in the body. For example, BDMC reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activity of pro-inflammatory enzymes, such as COX-2 and iNOS. BDMC also increases the levels of antioxidant enzymes, such as SOD and CAT, and reduces oxidative stress. Moreover, BDMC induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
実験室実験の利点と制限
BDMC has several advantages for lab experiments. It is a synthetic compound, which means that its purity and potency can be easily controlled. BDMC also exhibits a wide range of pharmacological activities, making it a versatile tool for studying various biological processes. However, BDMC has some limitations as well. For example, it is relatively expensive compared to other synthetic compounds, which may limit its use in large-scale experiments. Moreover, BDMC has a low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on BDMC. One direction is to investigate the potential of BDMC as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to study the structure-activity relationship of BDMC and its analogs to identify more potent and selective compounds. Moreover, the development of novel drug delivery systems for BDMC may enhance its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of BDMC in vivo may provide valuable insights into its therapeutic potential.
合成法
BDMC can be synthesized by the reaction of 3-benzyl-4,7-dimethylcoumarin and cyclohexanecarboxylic acid in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent, such as ethanol or methanol. The yield of BDMC obtained from this reaction is about 70-80%.
科学的研究の応用
BDMC has been extensively studied for its pharmacological properties. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. BDMC also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, BDMC has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. Moreover, BDMC has been found to possess antimicrobial activity against various pathogenic bacteria and fungi.
特性
IUPAC Name |
(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-16-13-21(28-24(26)19-11-7-4-8-12-19)23-17(2)20(25(27)29-22(23)14-16)15-18-9-5-3-6-10-18/h3,5-6,9-10,13-14,19H,4,7-8,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYTNZFVRRMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl cyclohexanecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)

![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4890305.png)


![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![beta-hydroxy-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B4890339.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4890351.png)
![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4890358.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890381.png)